![molecular formula C14H18ClNO B4176679 [(2-ethoxy-1-naphthyl)methyl]methylamine hydrochloride](/img/structure/B4176679.png)
[(2-ethoxy-1-naphthyl)methyl]methylamine hydrochloride
Overview
Description
[(2-ethoxy-1-naphthyl)methyl]methylamine hydrochloride, also known as EMMA-HCl, is a chemical compound that has gained attention in the scientific community for its potential applications in research. It is a white crystalline powder that is soluble in water and has a molecular weight of 269.81 g/mol.
Mechanism of Action
[(2-ethoxy-1-naphthyl)methyl]methylamine hydrochloride works by binding to VMAT2 and inhibiting its function. This leads to a decrease in the uptake of monoamines into synaptic vesicles, resulting in an increase in extracellular monoamine levels. This mechanism of action has been shown to be selective for VMAT2, making [(2-ethoxy-1-naphthyl)methyl]methylamine hydrochloride a useful tool for studying the role of VMAT2 in monoamine neurotransmission.
Biochemical and Physiological Effects
[(2-ethoxy-1-naphthyl)methyl]methylamine hydrochloride has been shown to increase extracellular levels of dopamine, norepinephrine, and serotonin in the brain. It has also been shown to increase locomotor activity in rats, suggesting that it has stimulant properties. However, it does not appear to have significant effects on other neurotransmitter systems, such as the cholinergic or glutamatergic systems.
Advantages and Limitations for Lab Experiments
One advantage of using [(2-ethoxy-1-naphthyl)methyl]methylamine hydrochloride in lab experiments is its selectivity for VMAT2. This allows researchers to study the role of VMAT2 in monoamine neurotransmission without affecting other neurotransmitter systems. However, one limitation of using [(2-ethoxy-1-naphthyl)methyl]methylamine hydrochloride is its potential toxicity. It has been shown to be toxic to dopaminergic neurons in vitro, and further studies are needed to determine its safety in vivo.
Future Directions
There are several future directions for research on [(2-ethoxy-1-naphthyl)methyl]methylamine hydrochloride. One area of interest is its potential use in studying the role of VMAT2 in psychiatric disorders such as depression and schizophrenia. Another area of interest is its potential use in developing new treatments for drug addiction, as VMAT2 has been implicated in the reward pathway of the brain. Additionally, further studies are needed to determine the safety and toxicity of [(2-ethoxy-1-naphthyl)methyl]methylamine hydrochloride in vivo, as well as its potential for use in human studies.
Scientific Research Applications
[(2-ethoxy-1-naphthyl)methyl]methylamine hydrochloride has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively label the vesicular monoamine transporter 2 (VMAT2) in the brain, which is responsible for transporting monoamines such as dopamine, norepinephrine, and serotonin into synaptic vesicles. This makes [(2-ethoxy-1-naphthyl)methyl]methylamine hydrochloride a useful tool for studying the distribution and function of VMAT2 in the brain.
properties
IUPAC Name |
1-(2-ethoxynaphthalen-1-yl)-N-methylmethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO.ClH/c1-3-16-14-9-8-11-6-4-5-7-12(11)13(14)10-15-2;/h4-9,15H,3,10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FACHPWPAKIOILQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CNC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxynaphthalen-1-yl)-N-methylmethanamine;hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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